molecular formula C10H15N3S B13110481 4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine

4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B13110481
M. Wt: 209.31 g/mol
InChI Key: USXNYHVGQVVQJY-UHFFFAOYSA-N
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Description

4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with allylthio, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with allylthiol, followed by further functionalization to introduce the ethyl and methyl groups. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-5-ethyl-6-methylpyrimidin-2-amine
  • 4-(Ethylthio)-5-ethyl-6-methylpyrimidin-2-amine
  • 4-(Propylthio)-5-ethyl-6-methylpyrimidin-2-amine

Uniqueness

4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allylthio group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not as readily achievable with other thioalkyl groups .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

5-ethyl-4-methyl-6-prop-2-enylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C10H15N3S/c1-4-6-14-9-8(5-2)7(3)12-10(11)13-9/h4H,1,5-6H2,2-3H3,(H2,11,12,13)

InChI Key

USXNYHVGQVVQJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1SCC=C)N)C

Origin of Product

United States

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